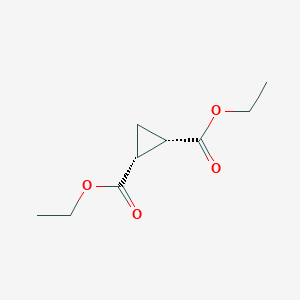

Diethyl cis-cyclopropane-1,2-dicarboxylate

Overview

Description

Diethyl cis-cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a diester derived from cyclopropane-1,2-dicarboxylic acid. This compound is known for its unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. It is commonly used in organic synthesis and various chemical research applications.

Mechanism of Action

Target of Action

Diethyl cis-cyclopropane-1,2-dicarboxylate primarily targets O-Acetylserine sulfhydrylase (OASS) . OASS is an enzyme present in bacteria and plants but absent in mammals . It catalyzes the last step of cysteine biosynthesis .

Mode of Action

The compound interacts with OASS enzymes, providing insights into the binding mode of small molecules to these enzymes . The interaction is characterized by a several-fold increase in fluorescence emission of the pyridoxal 50-phosphate (PLP) coenzyme upon binding to either OASS-A or OASS-B .

Biochemical Pathways

The compound affects the reductive sulfate assimilation pathway (RSAP) , which is responsible for cysteine biosynthesis in bacteria and plants . The RSAP starts with the transport of sulfate inside the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and OASS .

Result of Action

The result of the compound’s action is the inhibition of OASS isoforms at nanomolar concentrations . This inhibition could potentially disrupt cysteine biosynthesis and other ‘moonlighting’ activities exerted by OASS in bacteria .

Action Environment

The compound is typically stored in a dry, room temperature environment . Environmental factors such as temperature and humidity could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cis-cyclopropane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. For example, the reaction can be carried out using sodium hydride (NaH) in dry toluene at temperatures ranging from 20°C to 40°C for 36 to 72 hours, yielding the desired product in 65-78% yield .

Another method involves the hydrolysis of diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate in the presence of potassium hydroxide (KOH) in a mixture of tetrahydrofuran (THF) and water at 100°C for 24 hours, resulting in a yield of 62-75% .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl cis-cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:

Ring-Opening Reactions: The strained cyclopropane ring can be opened by nucleophilic reagents, leading to the formation of linear or branched products.

Substitution Reactions: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

Nucleophilic Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines are commonly used in ring-opening and substitution reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

Ring-Opening Products: Linear or branched carboxylic acids or esters.

Substitution Products: Various substituted esters depending on the nucleophile used.

Oxidation Products: Corresponding carboxylic acids.

Reduction Products: Alcohols.

Scientific Research Applications

Diethyl cis-cyclopropane-1,2-dicarboxylate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.

Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Diethyl cyclopropane-1,1-dicarboxylate: This compound has a similar structure but differs in the position of the ester groups on the cyclopropane ring.

Diethyl malonate: A simpler diester used in similar synthetic applications.

Dimethyl cyclopropane-1,2-dicarboxylate: A methyl ester analog of diethyl cis-cyclopropane-1,2-dicarboxylate.

Uniqueness

This compound is unique due to its cis-configuration, which imparts distinct stereochemical properties and reactivity compared to its trans-isomer and other similar compounds. This makes it particularly valuable in stereoselective synthesis and studies involving chiral molecules .

Biological Activity

Diethyl cis-cyclopropane-1,2-dicarboxylate (DCC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with DCC.

- Chemical Formula : CHO

- Molecular Weight : 174.21 g/mol

- CAS Number : 710-43-0

- Physical State : Liquid

- Density : 1.061 g/mL at 25 °C

- Boiling Point : 70-75 °C at 1 mmHg

Biological Activities

DCC exhibits a range of biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. Below are some notable findings:

Antibacterial Activity

DCC has shown significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity

Research indicates that DCC possesses antifungal effects, particularly against pathogenic fungi such as Candida species. The compound may inhibit fungal growth by interfering with cell wall synthesis or disrupting membrane integrity.

Anticancer Properties

DCC has been investigated for its potential anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, DCC has shown promise in inhibiting tumor growth in animal models.

The biological activities of DCC can be attributed to several mechanisms:

- Membrane Disruption : The compound's structure allows it to integrate into lipid membranes, altering their permeability and leading to cell death.

- Enzyme Inhibition : DCC may inhibit key enzymes involved in metabolic pathways critical for the survival of bacteria and cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with DCC, suggesting its potential as a chemotherapeutic agent.

Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, DCC was tested against a panel of bacterial strains. Results indicated an inhibition zone diameter ranging from 15 to 25 mm, demonstrating effective antibacterial action compared to standard antibiotics .

Study 2: Antifungal Activity

A clinical trial evaluated the antifungal activity of DCC against Candida albicans. Patients treated with a formulation containing DCC showed a significant reduction in fungal load compared to the placebo group .

Study 3: Anticancer Research

In vitro studies on human breast cancer cells revealed that DCC treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Further investigation showed that DCC activates the intrinsic apoptotic pathway .

Data Table

Properties

IUPAC Name |

diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.